molecular formula C17H14ClFN4OS B6072834 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea

Cat. No.: B6072834
M. Wt: 376.8 g/mol
InChI Key: UZPKQXXBQHZSDT-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final product .

Chemical Reactions Analysis

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea, have been investigated for their anticancer properties. Research indicates that compounds with a thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives show selective activity against breast cancer cells with low IC50 values, indicating high potency .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 (μg/mL)
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-...HeLa1.28
Other Thiadiazole DerivativeMCF7Varies

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies reveal that thiadiazole derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the phenyl groups can enhance antibacterial activity .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacteria TestedMIC (μg/mL)
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-...Staphylococcus aureus0.06
Other Thiadiazole DerivativeEscherichia coliVaries

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant potential of thiadiazole derivatives. Compounds similar to this compound have shown promising results in animal models for epilepsy, suggesting that they may act through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of thiadiazole derivatives:

  • A study published in International Journal of Pharmacy and Pharmaceutical Sciences assessed a series of synthesized thiadiazoles for anticancer activity against various cell lines and established a correlation between structural modifications and biological activity .
  • Another research published in Pharmaceutical Biology evaluated new derivatives for their antibacterial properties and highlighted the importance of substituent position on the phenyl rings in enhancing activity against specific bacterial strains .

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound may also interact with other proteins and pathways involved in cell growth and proliferation, leading to its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:

Biological Activity

The compound 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClN3OSC_{17}H_{14}ClN_{3}OS with a molecular weight of approximately 343.83 g/mol. The structure features a thiadiazole ring, which is known for its role in various biological activities due to its ability to interact with biological targets.

Key Structural Features

FeatureDescription
Molecular Formula C17H14ClN3OSC_{17}H_{14}ClN_{3}OS
Molecular Weight 343.83 g/mol
Functional Groups Thiadiazole, Urea
Chlorine Substituent Enhances lipophilicity and activity

Antimicrobial Activity

Recent studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

  • Gram-positive bacteria: Effective against Staphylococcus aureus.
  • Gram-negative bacteria: Demonstrated activity against Pseudomonas aeruginosa and Escherichia coli.

The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicate:

  • IC50 Values:
    • MCF-7: 10.10μg/mL10.10\,\mu g/mL
    • HepG2: 5.36μg/mL5.36\,\mu g/mL

Shifts in substituents on the phenyl rings significantly affect potency, with certain modifications leading to enhanced activity against cancer cells .

Anti-inflammatory Properties

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various experimental models, suggesting its utility in treating inflammatory diseases .

The biological activity of thiadiazoles is primarily attributed to their ability to form hydrogen bonds and engage in π-π stacking interactions with target biomolecules. The sulfur atom present in the thiadiazole ring enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Structure-Activity Relationship (SAR)

Studies have established a clear SAR for thiadiazole derivatives:

  • Substitution patterns on the thiadiazole ring significantly influence biological activity.
  • The presence of halogen atoms (e.g., chlorine) enhances lipophilicity and biological efficacy.

Table: Structure-Activity Relationship Summary

CompoundSubstituentActivity TypeIC50 Value (µg/mL)
Compound APara-ChloroAnticancer10.10
Compound BOrtho-EthoxyAnticancer5.36
Compound CFluorineAntimicrobialN/A

Study 1: Antimicrobial Efficacy

A study conducted by Khan et al. evaluated several thiadiazole derivatives against a panel of bacterial strains, demonstrating that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with notable selectivity towards Staphylococcus aureus.

Study 2: Cytotoxicity Profile

In another investigation, the cytotoxic effects of the compound were assessed using MTT assays on various cancer cell lines. Modifications to the ethoxy substituent resulted in varying degrees of cytotoxicity, highlighting the importance of structural optimization in drug design.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4OS/c1-2-23(16(24)20-14-6-4-3-5-13(14)19)17-22-21-15(25-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPKQXXBQHZSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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